molecular formula C21H25N3O4S B3444775 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide

1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide

Cat. No. B3444775
M. Wt: 415.5 g/mol
InChI Key: UHYNBXIVKHIFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide, also known as MPGS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPGS is a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in the regulation of cell growth and proliferation.

Mechanism of Action

1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide exerts its pharmacological effects by selectively inhibiting the PP2A enzyme. PP2A is a serine/threonine phosphatase that regulates many cellular processes, including cell growth, proliferation, and apoptosis. 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide binds to the catalytic subunit of PP2A and prevents its activity, leading to the accumulation of phosphorylated proteins and the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide induces cell cycle arrest and apoptosis by inhibiting the activity of PP2A, leading to the accumulation of phosphorylated proteins and the activation of pro-apoptotic signaling pathways. In animal models of neurodegenerative diseases, 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic protein aggregates. In animal models of ischemic heart disease, 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to reduce infarct size and improve cardiac function.

Advantages and Limitations for Lab Experiments

1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for PP2A, its ability to inhibit cell growth and proliferation, and its potential therapeutic applications in various diseases. However, 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide also has some limitations, including its low solubility in aqueous solutions, its relatively low yield in the synthesis process, and the potential for off-target effects.

Future Directions

Future research on 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide should focus on several areas, including the optimization of the synthesis process to improve the yield and purity of the compound, the development of more potent and selective PP2A inhibitors, and the evaluation of 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide as a potential therapeutic agent in various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide and to identify potential off-target effects of the compound.

Scientific Research Applications

1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. PP2A is known to be dysregulated in many types of cancer, and 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to have cardioprotective effects in animal models of ischemic heart disease.

properties

IUPAC Name

1-[2-[N-(benzenesulfonyl)-4-methylanilino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-16-7-9-18(10-8-16)24(29(27,28)19-5-3-2-4-6-19)15-20(25)23-13-11-17(12-14-23)21(22)26/h2-10,17H,11-15H2,1H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYNBXIVKHIFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[N-(benzenesulfonyl)-4-methylanilino]acetyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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